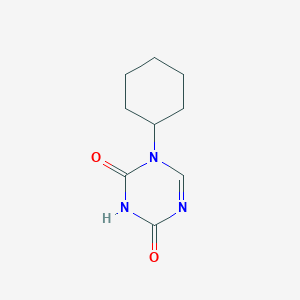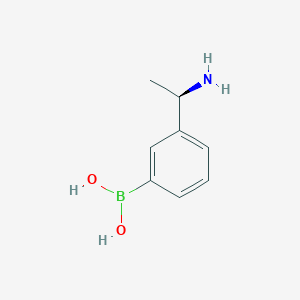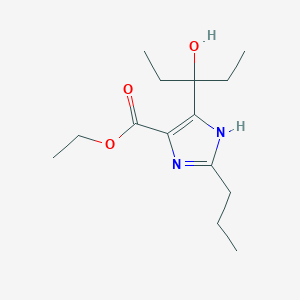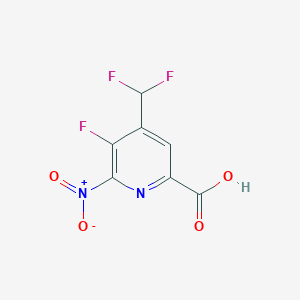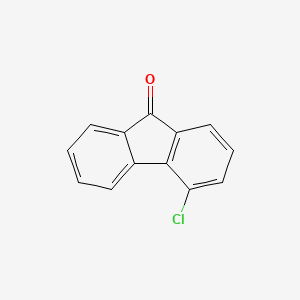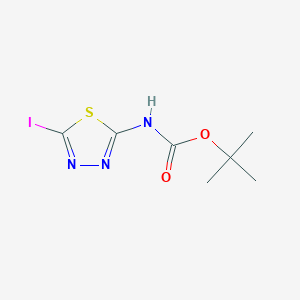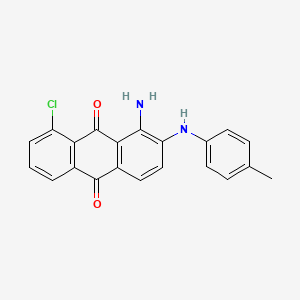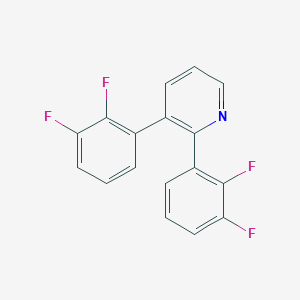
2,3-Bis(2,3-difluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(2,3-difluorophenyl)pyridine is a fluorinated aromatic compound with the molecular formula C17H9F4N. This compound is characterized by the presence of two difluorophenyl groups attached to a pyridine ring. The incorporation of fluorine atoms into the aromatic structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2,3-difluorophenyl)pyridine typically involves the coupling of 2,3-difluorophenyl groups with a pyridine derivative. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of boronic acids with halogenated pyridines . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(2,3-difluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,3-Bis(2,3-difluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparación Con Compuestos Similares
2-(2,4-Difluorophenyl)pyridine: A related compound with similar structural features but fewer fluorine atoms.
2-(3,5-Difluorophenyl)pyridine: Another fluorinated pyridine derivative with different substitution patterns.
2-(2,4,6-Trifluorophenyl)pyridine: A compound with additional fluorine atoms, leading to different chemical properties.
Uniqueness: 2,3-Bis(2,3-difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C17H9F4N |
|---|---|
Peso molecular |
303.25 g/mol |
Nombre IUPAC |
2,3-bis(2,3-difluorophenyl)pyridine |
InChI |
InChI=1S/C17H9F4N/c18-13-7-1-4-10(15(13)20)11-6-3-9-22-17(11)12-5-2-8-14(19)16(12)21/h1-9H |
Clave InChI |
YUPCGRPQOCFQAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
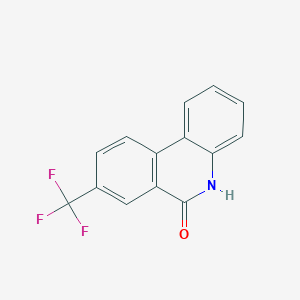
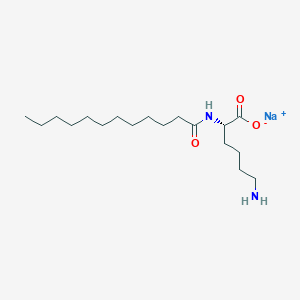
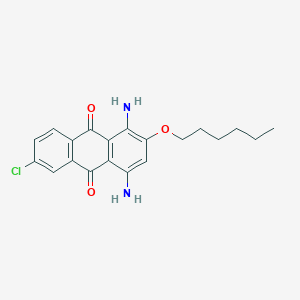
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
